
N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(2-nitrophenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that likely contains a morpholine ring (a six-membered ring with one oxygen and one nitrogen atom) and phenyl rings (six-membered carbon rings indicative of aromatic compounds). The methoxy, nitro, and oxalamide groups attached to these rings could potentially give this compound unique reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the morpholine ring, possibly through a ring-closing reaction, and the attachment of the phenyl rings and other functional groups. The exact synthetic route would depend on the specific reactivity of these groups and the desired configuration of the final product .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The morpholine ring provides a degree of three-dimensionality, and the various functional groups attached to this ring and the phenyl rings could result in a variety of possible conformations .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the morpholine ring and the various functional groups. The nitro group, for example, is a strong electron-withdrawing group and could make the compound susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro, methoxy, and oxalamide groups could impact its solubility in various solvents .Aplicaciones Científicas De Investigación
Fluorescent Probes for Biomedical Research
A novel off-on fluorescent probe for selective detection of hypoxia or nitroreductase (NTR) was developed, incorporating a 4-nitroimidazole moiety as a hypoxic trigger and two morpholine groups into a 3-HF scaffold. This probe, designed for imaging the hypoxic status of tumor cells, exemplifies the application of complex molecules similar to N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(2-nitrophenyl)oxalamide in creating sensitive, selective tools for biomedical research (Feng et al., 2016).
Synthesis and Characterization of Chemical Compounds
Research on the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes led to the synthesis of di- and mono-oxalamides, showcasing methodologies applicable to the synthesis of compounds with structures similar to this compound. Such studies contribute to the development of new synthetic routes and chemical understanding (Mamedov et al., 2016).
Study of Reaction Mechanisms
Investigations into the reactions of 2-silyloxy-1,2-oxazines with morpholine and other reagents provide insights into the reaction mechanisms involving similar complex molecules. These studies help to elucidate the behavior of such compounds under various chemical conditions, contributing to a deeper understanding of organic chemistry and reaction kinetics (Tishkov et al., 2003).
Antimicrobial and Antiviral Activities
Research has also explored the antimicrobial and antiviral potentials of compounds with similar complexity. For instance, studies on the synthesis and complexation of morpholine derivatives with palladium(II) and mercury(II) have implications for the development of new drugs and therapeutic agents, highlighting the role of such compounds in medicinal chemistry (Singh et al., 2000).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(2-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O6/c1-30-16-6-4-5-15(13-16)19(24-9-11-31-12-10-24)14-22-20(26)21(27)23-17-7-2-3-8-18(17)25(28)29/h2-8,13,19H,9-12,14H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXKNJSDIMYOEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-])N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


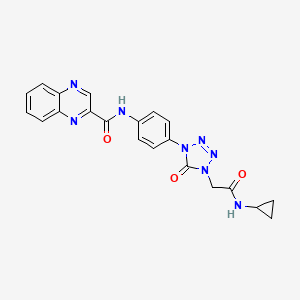

![2-[[1-(Quinoxaline-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2886273.png)
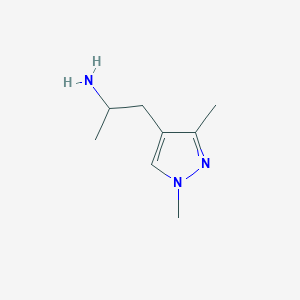
![3,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2886275.png)
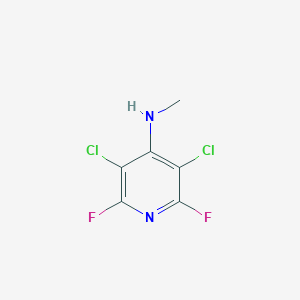
![(E)-6-(2-(2-ethoxybenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B2886278.png)
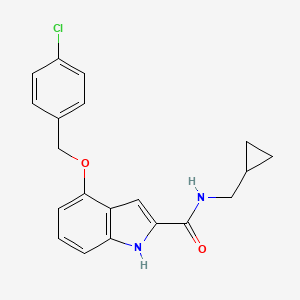
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2886282.png)
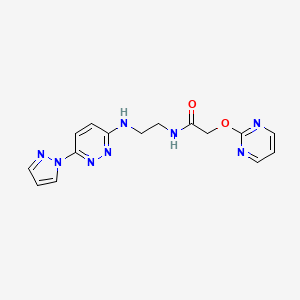

![(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2886289.png)
![5-(2-Chloro-6-fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2886290.png)